
1-苄基-5-溴-1H-四唑
描述
1-benzyl-5-bromo-1H-tetrazole, also known as BBrT, is a heterocyclic compound that has been widely studied due to its unique properties and wide range of applications. BBrT is a white crystalline solid with a molar mass of 267.00 g/mol. It is a versatile compound that has been used in a variety of scientific fields, ranging from organic synthesis to drug development. BBrT has been studied extensively for its ability to act as a catalyst in various organic reactions and its potential to be used as a therapeutic agent.
科学研究应用
点击化学合成
1-苄基-5-溴-1H-四唑: 用于点击化学,点击化学是一类生物相容的化学反应,快速可靠,常用于生物缀合。 四唑作为生物正交手柄,可以在温和条件下与炔烃标记的分子点击 .
DNA合成
在生物化学中,像1-苄基-5-溴-1H-四唑这样的四唑被用来在DNA合成过程中激活核苷酸。 四唑在形成连接核苷酸的磷酸二酯键中起催化剂的作用 .
药物化学
四唑以其类似的pKa值而闻名,可以模拟羧酸的功能。1-苄基-5-溴-1H-四唑可以用作药物设计中的生物电子等排体,有可能产生新的治疗剂 .
抗菌和抗真菌应用
该化合物在开发新的抗菌和抗真菌剂方面具有潜在的应用价值。 其结构框架允许创建可以筛选抗菌活性的衍生物 .
材料科学
由于其高氮含量,1-苄基-5-溴-1H-四唑可以被探索用于材料科学,特别是在开发含能材料和炸药方面 .
配位化学
四唑由于其稳定金属络合物的能力,是配位化学中极好的配体。1-苄基-5-溴-1H-四唑可用于合成新的金属有机框架,在催化和气体储存方面具有潜在的应用价值 .
作用机制
Target of Action
It’s known that tetrazoles and indole derivatives, which share structural similarities with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . This suggests that the compound may interact with its targets by mimicking the carboxylic acid functional group, leading to changes in the target’s function or activity.
Biochemical Pathways
Given the broad range of biological activities associated with tetrazoles and indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation , which suggests that the compound may have good bioavailability
Result of Action
Given the wide range of biological activities associated with tetrazoles and indole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects.
Action Environment
It’s known that the reactivity and properties of tetrazoles can be influenced by various factors, including the presence of metal ions . This suggests that environmental factors could potentially influence the compound’s action.
安全和危害
未来方向
Tetrazoles are synthetic organic heterocyclic compounds that have attracted much attention in medicinal chemistry . They have been used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Future research is likely to focus on developing more efficient and ecofriendly methods for their synthesis .
生化分析
Biochemical Properties
1-benzyl-5-bromo-1H-tetrazole plays a significant role in various biochemical reactions It is known to interact with several enzymes and proteins, influencing their activityThe interactions of 1-benzyl-5-bromo-1H-tetrazole with enzymes such as transferases and hydrolases can lead to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity . Additionally, the compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and function.
Cellular Effects
1-benzyl-5-bromo-1H-tetrazole has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound may inhibit specific kinases, resulting in the downregulation of certain signaling pathways . This can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis. The impact of 1-benzyl-5-bromo-1H-tetrazole on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-5-bromo-1H-tetrazole involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, 1-benzyl-5-bromo-1H-tetrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-5-bromo-1H-tetrazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-benzyl-5-bromo-1H-tetrazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential cytotoxicity or adaptive cellular responses.
Dosage Effects in Animal Models
The effects of 1-benzyl-5-bromo-1H-tetrazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 1-benzyl-5-bromo-1H-tetrazole can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
1-benzyl-5-bromo-1H-tetrazole is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The interactions of 1-benzyl-5-bromo-1H-tetrazole with metabolic enzymes can influence metabolic flux and the levels of key metabolites, potentially affecting overall cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-benzyl-5-bromo-1H-tetrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-benzyl-5-bromo-1H-tetrazole can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 1-benzyl-5-bromo-1H-tetrazole can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-benzyl-5-bromo-1H-tetrazole may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-benzyl-5-bromotetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUFVIDEBOFLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450532 | |
| Record name | 1-benzyl-5-bromo-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79344-08-4 | |
| Record name | 1-benzyl-5-bromo-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-5-bromo-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1-benzyl-5-bromo-1H-tetrazole as a precursor for 5-metallo-1-benzyl-1H-tetrazoles?
A1: 1-Benzyl-5-bromo-1H-tetrazole serves as a valuable precursor for generating 5-metallo-1-benzyl-1H-tetrazoles (where M can be potassium, magnesium, or zinc). These metallo-organic compounds are potent nucleophilic reagents, facilitating the introduction of tetrazole functional groups into various molecules. The key advantage of using 1-benzyl-5-bromo-1H-tetrazole lies in the enhanced stability of the resulting metallo-organic reagents compared to the traditionally used 5-lithiotetrazoles. This enhanced stability allows for reactions to be carried out at higher temperatures (-30°C to -20°C) compared to the very low temperatures (-78°C to -98°C) required for 5-lithiotetrazoles []. This increase in reaction temperature simplifies the experimental procedure and broadens the potential applications of these reagents in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
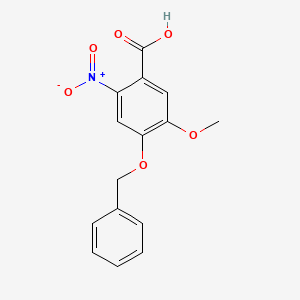
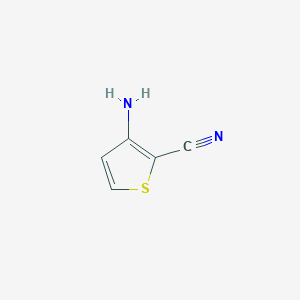
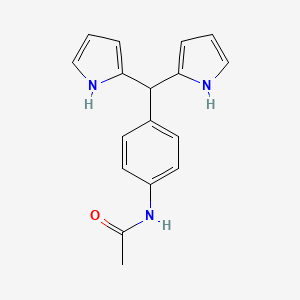
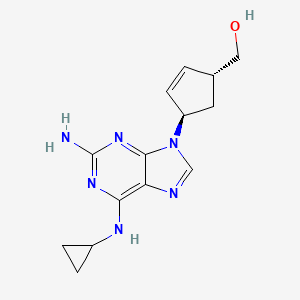
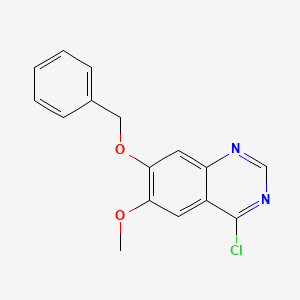
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)
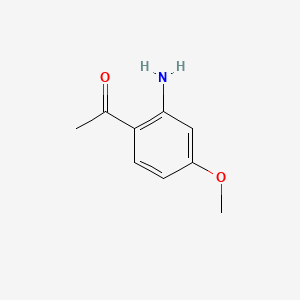
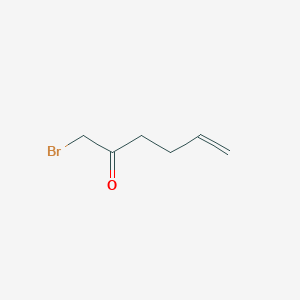
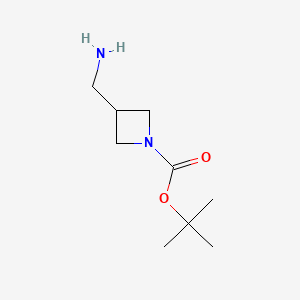
![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)


